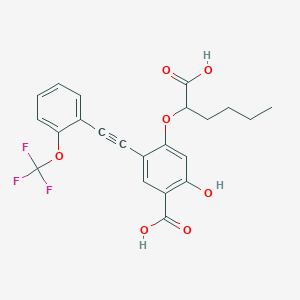

4-((1-Carboxypentyl)oxy)-2-hydroxy-5-((2-(trifluoromethoxy)phenyl)ethynyl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-((1-Carboxypentyl)oxy)-2-hydroxy-5-((2-(trifluoromethoxy)phenyl)ethynyl)benzoic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a carboxypentyl group, a hydroxy group, and a trifluoromethoxyphenyl ethynyl group attached to a benzoic acid core. These functional groups contribute to its diverse chemical reactivity and potential utility in research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-Carboxypentyl)oxy)-2-hydroxy-5-((2-(trifluoromethoxy)phenyl)ethynyl)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzoic Acid Core: The initial step involves the preparation of the benzoic acid derivative with the desired substituents. This can be achieved through electrophilic aromatic substitution reactions.

Introduction of the Carboxypentyl Group: The carboxypentyl group can be introduced via esterification or amidation reactions, followed by hydrolysis to yield the carboxylic acid.

Attachment of the Trifluoromethoxyphenyl Ethynyl Group: This step often involves a Sonogashira coupling reaction, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

4-((1-Carboxypentyl)oxy)-2-hydroxy-5-((2-(trifluoromethoxy)phenyl)ethynyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Inhibition of UBLCP1 Phosphatase

One of the primary applications of this compound is as a potent and selective inhibitor of the UBLCP1 phosphatase. Studies have shown that compound 13 binds effectively to the active site of UBLCP1, demonstrating significant interactions with various amino acids within the binding pocket, such as D143, D145, and S183. The compound's structure allows it to form hydrogen bonds and hydrophobic interactions that contribute to its binding affinity and selectivity .

Key Interactions:

- Hydrogen Bonds : Formed between the carboxyl oxygen and backbone amide.

- Hydrophobic Interactions : The butane chain interacts with aliphatic carbon atoms in the active site.

Potential Anti-Cancer Properties

Research indicates that compounds with similar structures exhibit anti-cancer properties. The ability of compound 13 to selectively inhibit certain phosphatases may lead to therapeutic strategies against cancers where these enzymes play a crucial role in tumor progression. The specificity of this compound could minimize side effects typically associated with less selective inhibitors .

Development of Targeted Therapies

The unique trifluoromethoxy group in compound 13 enhances its pharmacological profile by increasing lipophilicity, which may improve cellular uptake and bioavailability. This characteristic is particularly valuable in designing targeted therapies that require efficient delivery to specific tissues or cells .

Mechanistic Studies of Phosphatases

Compound 13 serves as a valuable tool for studying the mechanisms of action of UBLCP1 and related phosphatases. By employing this compound in biochemical assays, researchers can elucidate the role of these enzymes in cellular signaling pathways, which is crucial for understanding various diseases, including cancer and metabolic disorders.

Structure-Activity Relationship (SAR) Studies

The structural features of compound 13 allow for extensive SAR studies, which are essential for optimizing its inhibitory activity. By modifying different parts of the molecule, researchers can identify key elements that enhance potency and selectivity against UBLCP1 and potentially other phosphatases .

Study on UBLCP1 Inhibition

A detailed study published in a peer-reviewed journal highlighted the binding characteristics of compound 13 to UBLCP1. The research utilized X-ray crystallography to visualize the interactions at the molecular level, providing insights into how modifications to the compound's structure could enhance its efficacy as an inhibitor .

Exploration of Anti-Cancer Activity

Another research initiative explored the anti-cancer potential of similar compounds derived from salicylic acid derivatives, focusing on their ability to inhibit tumor growth in vitro and in vivo models. Compound 13's unique molecular structure was identified as a promising candidate for further development as an anti-cancer agent .

Wirkmechanismus

The mechanism of action of 4-((1-Carboxypentyl)oxy)-2-hydroxy-5-((2-(trifluoromethoxy)phenyl)ethynyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, modulating the activity of these targets. The trifluoromethoxyphenyl group, in particular, can enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Hydroxybenzoic acid: Lacks the carboxypentyl and trifluoromethoxyphenyl groups, resulting in different reactivity and applications.

2-Hydroxy-5-ethynylbenzoic acid:

Uniqueness

4-((1-Carboxypentyl)oxy)-2-hydroxy-5-((2-(trifluoromethoxy)phenyl)ethynyl)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.

Biologische Aktivität

4-((1-Carboxypentyl)oxy)-2-hydroxy-5-((2-(trifluoromethoxy)phenyl)ethynyl)benzoic acid, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article explores its synthesis, mechanisms of action, and biological effects based on diverse research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a carboxylic acid group, hydroxyl group, and a trifluoromethoxy-substituted phenyl ring. The synthesis typically involves multi-step organic reactions, including Sonogashira coupling and hydrolysis techniques to achieve the desired molecular configuration .

Biological Activity Overview

Recent studies have highlighted various biological activities of this compound, particularly in the context of cancer treatment and neuroprotection.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro assays using the Sulforhodamine B (SRB) method showed that this compound effectively inhibits the proliferation of several cancer cell lines, including lung cancer cells. The IC50 values indicate a potent inhibitory effect, with some derivatives showing even lower values than 5 μM .

Table 1: Anticancer Activity Summary

Neuroprotective Effects

In addition to its anticancer properties, this compound has been investigated for its neuroprotective effects. A study indicated that derivatives of this compound could reduce neuronal death in models of ischemic injury. The mechanism appears to involve the suppression of microglial activation and inflammatory cytokine production, which are critical in postischemic brain damage .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Tumor Growth : The compound interacts with specific protein targets involved in cell proliferation pathways, leading to reduced tumor growth.

- Anti-inflammatory Action : It modulates inflammatory responses by inhibiting pro-inflammatory cytokines and reducing microglial activation in neuroinflammatory models.

- Induction of Apoptosis : The compound may induce apoptosis in cancer cells through mitochondrial pathways, contributing to its anticancer effects .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Study on Lung Cancer : A series of experiments conducted on A549 lung cancer cells revealed that treatment with the compound led to a significant decrease in cell viability compared to untreated controls.

- Neuroprotection in Stroke Models : In animal models of stroke, administration of this compound resulted in reduced infarct volumes and improved neurological outcomes when given post-injury .

Eigenschaften

IUPAC Name |

4-(1-carboxypentoxy)-2-hydroxy-5-[2-[2-(trifluoromethoxy)phenyl]ethynyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19F3O7/c1-2-3-7-18(21(29)30)31-19-12-16(26)15(20(27)28)11-14(19)10-9-13-6-4-5-8-17(13)32-22(23,24)25/h4-6,8,11-12,18,26H,2-3,7H2,1H3,(H,27,28)(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBPHMRPDLSINHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)OC1=CC(=C(C=C1C#CC2=CC=CC=C2OC(F)(F)F)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19F3O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.